

Arg-Gly-Glu-Ser TFA molecular formula and weight

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Compound of Interest		
Compound Name:	Arg-Gly-Glu-Ser TFA	
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A comprehensive technical overview of the tetrapeptide **Arg-Gly-Glu-Ser TFA**, a crucial control peptide in integrin-related research. This guide provides in-depth information on its physicochemical properties, experimental applications, and relevant biological pathways for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The tetrapeptide Arg-Gly-Glu-Ser, often used as its trifluoroacetate (TFA) salt, serves as an essential negative control in studies involving the Arg-Gly-Asp-Ser (RGDS) motif. The addition of the TFA counterion facilitates the handling and solubility of the peptide.

Property	Arg-Gly-Glu-Ser	Arg-Gly-Glu-Ser TFA
Molecular Formula	C16H29N7O8[1][2][3]	C18H30F3N7O10[4][5]
Molecular Weight	447.44 g/mol [1][2][3]	561.47 g/mol [4][6]
Appearance	White to off-white solid	White to off-white solid
Solubility	Soluble in water[3]	Soluble in water[4]
Storage (Powder)	-20°C	-80°C for 2 years, -20°C for 1 year[4]
Storage (in Solvent)	Not specified	-80°C for 6 months, -20°C for 1 month[4]



Biological Context and Applications

Arg-Gly-Glu-Ser is a non-integrin-binding peptide that is structurally related to the Arg-Gly-Asp (RGD) sequence. The RGD motif is a key recognition site for integrins, a family of cell adhesion receptors. Therefore, Arg-Gly-Glu-Ser is widely used as a negative control to demonstrate the specificity of RGD-integrin interactions in various biological assays.[1][2][4][5][6][7] One of its primary applications is as a control for the inhibitory activity of RGDS on fibrinogen binding to activated platelets.[6][7]

Experimental Protocol: In Vivo Model of Pulmonary Inflammation

The following is a detailed methodology for an in vivo experiment using Arg-Gly-Glu-Ser as a control peptide in a lipopolysaccharide (LPS)-induced pulmonary inflammation model in mice. [1][2][4][5][7]

Objective: To assess the specificity of RGDS peptide in attenuating LPS-induced lung inflammation.

Materials:

- Lipopolysaccharide (LPS)
- Arg-Gly-Asp-Ser (RGDS) peptide
- Arg-Gly-Glu-Ser (RGES) peptide (as a negative control)
- Anesthetic agents (e.g., ketamine and xylazine)
- Sterile saline (0.9% NaCl)

Procedure:

Animal Handling and Anesthesia: Mice are anesthetized with an intraperitoneal (i.p.) injection
of ketamine (45 mg/kg) and xylazine (8 mg/kg).[1][2][4][5][7]



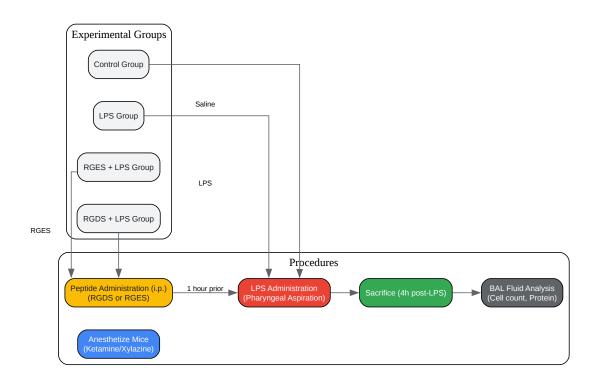
- Induction of Inflammation: A solution of LPS (1.5 mg/kg) in 30 μL of sterile saline is administered via mouse pharyngeal aspiration. The solution is placed in the posterior of the throat and aspirated into the lungs.[1][2][4][5][7] Control mice receive sterile saline only.
- · Peptide Administration:
 - The experimental group receives RGDS peptide (at varying concentrations, e.g., 1, 2.5, or 5 mg/kg) via i.p. injection one hour before the LPS challenge.[1][2][4][5][7]
 - The negative control group receives Arg-Gly-Glu-Ser peptide at the same concentrations and time point as the RGDS group.[1][2][4][5][7]
- Sacrifice and Analysis: Animals are sacrificed 4 hours after the LPS administration.[1][2][4][5]
 [7] Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell counts (neutrophils and macrophages) and protein accumulation as markers of inflammation.

Expected Outcome: Arg-Gly-Glu-Ser, in combination with LPS, is not expected to affect neutrophil and macrophage cell numbers or protein accumulation compared to LPS-treated mice, demonstrating that the effects of RGDS are specific to its sequence.[1][2][4][5][7]

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the in vivo pulmonary inflammation model.





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Caption: Experimental workflow for LPS-induced pulmonary inflammation model.

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